Ciraparantag (also known as PER977) is a synthetic, water-soluble, cationic small molecule designed as a broad-spectrum reversal agent for anticoagulants. Unlike highly specific biologic antidotes, ciraparantag binds non-covalently via hydrogen bonding and charge-charge interactions to a wide array of targets, including unfractionated heparin (UFH), low-molecular-weight heparins (LMWH), fondaparinux, and direct oral anticoagulants (DOACs) [1]. For procurement and formulation teams, its synthetic small-molecule nature presents a distinct material advantage over recombinant proteins, offering superior chemical stability, simplified aqueous formulation, and the complete elimination of cold-chain biological manufacturing dependencies [2].
Relying on traditional or generic substitutes for anticoagulant reversal introduces severe functional limitations in clinical formulation. Protamine sulfate, the standard generic reversal agent for heparin, only partially neutralizes LMWH (approximately 60% reversal) and exhibits 0% efficacy against the synthetic pentasaccharide fondaparinux[1]. Furthermore, protamine can induce intrinsic procoagulant or anticoagulant effects at doses exceeding 50 mg[1]. Conversely, modern alternatives like andexanet alfa and idarucizumab are highly specific recombinant proteins or monoclonal antibody fragments; they cannot provide broad-spectrum reversal and require complex biological manufacturing and cold-chain logistics[2]. Ciraparantag is the only synthetic small molecule capable of bridging this gap, offering complete reversal of both heparins and DOACs without the immunogenic risks or handling constraints of biologics [3].
Protamine sulfate is fundamentally limited in its ability to reverse modern heparins, neutralizing only ~60% of the anti-Xa activity of LMWH and showing 0% efficacy against fondaparinux [1]. In contrast, ciraparantag demonstrates complete, dose-dependent reversal of LMWH (enoxaparin) and fondaparinux anti-Xa activity, returning whole blood clotting times to within 10% of baseline in vivo [2].
| Evidence Dimension | Reversal of LMWH and Fondaparinux Anti-Xa Activity |
| Target Compound Data | Ciraparantag: 100% reversal of LMWH and fondaparinux to baseline |
| Comparator Or Baseline | Protamine Sulfate: ~60% reversal of LMWH; 0% reversal of fondaparinux |
| Quantified Difference | 40% greater LMWH reversal and absolute superiority for fondaparinux |
| Conditions | In vivo and ex vivo whole blood clotting time (WBCT) and anti-Xa assays |
Procurement of ciraparantag eliminates the need for multiple specific antidotes by providing a single, fully effective solution for both LMWH and fondaparinux.
Andexanet alfa and idarucizumab are large biological molecules (a modified recombinant FXa decoy and a monoclonal antibody fragment, respectively) that require complex mammalian cell culture manufacturing and cold-chain storage to prevent degradation [1]. Ciraparantag is a synthetic, low-molecular-weight cationic molecule (MW ~512 g/mol) that is highly water-soluble and chemically stable [2]. This allows for direct aqueous formulation without the extensive excipient libraries or lyophilization processes required to stabilize recombinant proteins [3].
| Evidence Dimension | Molecular complexity and formulation requirements |
| Target Compound Data | Ciraparantag: Synthetic small molecule (MW ~512 g/mol), high aqueous stability |
| Comparator Or Baseline | Andexanet alfa: Recombinant protein requiring complex biologic stabilization |
| Quantified Difference | Elimination of biological manufacturing and cold-chain dependency |
| Conditions | Pharmaceutical formulation and storage |
Drastically reduces QA/QC overhead, manufacturing costs, and supply chain complexity for pharmaceutical buyers developing emergency therapeutics.
A critical limitation of protamine is its narrow therapeutic window; at doses exceeding 50 mg, it paradoxically inhibits factor V, leading to intrinsic anticoagulant and procoagulant effects [1]. Clinical evaluations of ciraparantag demonstrate that even at high bolus doses (100 to 300 mg), it rapidly corrects prolonged whole blood clotting time (WBCT) to within 10% of baseline without exhibiting any measurable procoagulant or intrinsic anticoagulant activity [2].
| Evidence Dimension | Intrinsic procoagulant/anticoagulant activity at high doses |
| Target Compound Data | Ciraparantag: No procoagulant activity at 100-300 mg doses |
| Comparator Or Baseline | Protamine Sulfate: Induces anticoagulation/factor V inhibition at >50 mg |
| Quantified Difference | >6x higher safe dosing threshold without paradoxical coagulation effects |
| Conditions | In vivo whole blood clotting time (WBCT) and factor V inhibition assays |
Ensures highly reproducible formulation safety and simplifies dosing protocols without the risk of paradoxical bleeding or clotting.
While specific antidotes like idarucizumab bind exclusively to dabigatran (Kd ~ 2 pmol/L) and andexanet alfa binds specifically to FXa inhibitors (Kd 0.5-1.5 nM), they offer zero cross-class efficacy [1]. Ciraparantag utilizes non-covalent hydrogen bonding and charge-charge interactions to achieve a broad-spectrum binding profile, demonstrating a binding affinity (Kd) of ~25 µM for unfractionated heparin (UFH) and enoxaparin, while also effectively neutralizing DOACs through similar electrostatic mechanisms [2].
| Evidence Dimension | Target binding versatility |
| Target Compound Data | Ciraparantag: Binds UFH/enoxaparin (Kd ~25 µM) AND DOACs |
| Comparator Or Baseline | Idarucizumab / Andexanet alfa: Zero cross-class binding (specific to dabigatran or FXa only) |
| Quantified Difference | Universal cross-class neutralization vs. single-target restriction |
| Conditions | Isothermal titration calorimetry (ITC) and ex vivo reversal assays |
Allows procurement teams to source a single active pharmaceutical ingredient (API) for broad-spectrum anticoagulant reversal rather than maintaining multiple specific biologic inventories.
Because ciraparantag neutralizes both heparins and DOACs without the target restriction of andexanet alfa or idarucizumab, it is the ideal API for developing universal 'first-line' emergency reversal therapeutics where the specific anticoagulant taken by the patient is unknown [1].
Given that protamine sulfate has 0% efficacy against fondaparinux, ciraparantag’s ability to completely neutralize fondaparinux anti-Xa activity makes it a mandatory selection for researchers and formulators developing specific countermeasures for synthetic pentasaccharide overdoses [2].
Leveraging its synthetic small-molecule structure (MW ~512 g/mol), ciraparantag is highly suited for the development of room-temperature stable, ready-to-inject aqueous formulations for pre-hospital or field use, entirely bypassing the cold-chain logistics required for recombinant proteins like andexanet alfa [3].